molecular formula C16H8N2O5 B14570844 3,3'-Oxybis(2-cyanobenzoic acid) CAS No. 61691-14-3

3,3'-Oxybis(2-cyanobenzoic acid)

Cat. No.: B14570844
CAS No.: 61691-14-3
M. Wt: 308.24 g/mol
InChI Key: WHZBCCYJMVMJGR-UHFFFAOYSA-N
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Description

3,3'-Oxybis(2-cyanobenzoic acid) is a bifunctional aromatic compound featuring two 2-cyanobenzoic acid units linked by an oxygen atom. The molecule contains both carboxylic acid (-COOH) and cyano (-CN) functional groups, which confer unique physicochemical properties. The cyano group, being electron-withdrawing, enhances the acidity of the adjacent carboxylic acid (pKa ~1–2), making it more acidic than unsubstituted benzoic acid derivatives. This compound is hypothesized to act as a ligand in coordination chemistry due to its dual functional groups, which can bind metal ions to form metal-organic frameworks (MOFs) or other complexes .

Properties

CAS No.

61691-14-3

Molecular Formula

C16H8N2O5

Molecular Weight

308.24 g/mol

IUPAC Name

3-(3-carboxy-2-cyanophenoxy)-2-cyanobenzoic acid

InChI

InChI=1S/C16H8N2O5/c17-7-11-9(15(19)20)3-1-5-13(11)23-14-6-2-4-10(16(21)22)12(14)8-18/h1-6H,(H,19,20)(H,21,22)

InChI Key

WHZBCCYJMVMJGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC2=CC=CC(=C2C#N)C(=O)O)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Oxybis(2-cyanobenzoic acid) typically involves the reaction of 2-cyanobenzoic acid derivatives under specific conditions. One common method involves the use of a coupling reaction where two molecules of 2-cyanobenzoic acid are linked via an oxygen bridge. This can be achieved through the use of reagents such as thionyl chloride or other dehydrating agents .

Industrial Production Methods: In an industrial setting, the production of 3,3’-Oxybis(2-cyanobenzoic acid) may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Oxybis(2-cyanobenzoic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3,3’-Oxybis(2-cyanobenzoic acid) has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-Oxybis(2-cyanobenzoic acid) exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The nitrile groups in the molecule can interact with active sites of enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Structural Analogs: Iodinated Derivatives

Oglucamic Acid (3,3'-[Oxybis(ethyleneoxymethylenecarbonylimino)]bis[2,4,6-triiodobenzoic acid]) and Iotroxic Acid (3,3'-[Oxybis(ethyleneoxymethylenecarbonylimino)]bis[2,3,6-triiodobenzoic acid]) share the 3,3'-oxybis backbone but incorporate triiodinated aromatic rings. These compounds are radiopaque agents used in medical imaging due to iodine’s X-ray attenuation properties . In contrast, 3,3'-Oxybis(2-cyanobenzoic acid) lacks iodine, rendering it unsuitable for imaging. However, its cyano and carboxylic acid groups enable applications in catalysis or material science, where electronic and coordination properties are critical .

Property 3,3'-Oxybis(2-cyanobenzoic acid) Oglucamic Acid Iotroxic Acid
Functional Groups -COOH, -CN -COOH, triiodo, ether linkages -COOH, triiodo, ether linkages
Key Applications Coordination chemistry, MOFs Radiopaque imaging Radiopaque imaging
Solubility Moderate in polar solvents Low (hydrophobic iodination) Low (hydrophobic iodination)
Electronic Effects Strong electron-withdrawing (-CN) Electron-deficient (iodine) Electron-deficient (iodine)

Functional Analogs: MOF Ligands and Antioxidants

  • MOF Ligands: Homochiral MOFs, such as those described in , use ligands with chiral dihydroxy groups for asymmetric catalysis. Replacing these with 3,3'-Oxybis(2-cyanobenzoic acid) could alter porosity and catalytic activity. The cyano group may enhance Lewis acidity at metal centers, improving catalytic efficiency in reactions like diethylzinc additions .
  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid): This antioxidant contains dihydroxy and carboxylic acid groups.

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